3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
This compound belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a triazole core substituted with a 3-ethoxyphenyl group at position 3 and a 2-(trifluoromethyl)benzylidene moiety at position 2. The ethoxy group (–OCH2CH3) enhances solubility in organic solvents, while the trifluoromethyl (–CF3) group introduces strong electron-withdrawing effects, influencing reactivity and biological interactions . Such derivatives are synthesized via condensation of triazole precursors with substituted benzaldehydes, a method widely used for analogous compounds .
Triazole-thiones are renowned for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific substitution pattern in this compound may optimize target binding and metabolic stability compared to simpler analogs .
Properties
CAS No. |
497921-71-8 |
|---|---|
Molecular Formula |
C18H15F3N4OS |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15F3N4OS/c1-2-26-14-8-5-7-12(10-14)16-23-24-17(27)25(16)22-11-13-6-3-4-9-15(13)18(19,20)21/h3-11H,2H2,1H3,(H,24,27)/b22-11+ |
InChI Key |
WNOHDEGETKBXSB-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-ethoxybenzaldehyde with 2-(trifluoromethyl)benzylamine to form the corresponding Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic or basic conditions to yield the desired triazole-thione compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations:
- Solubility: The 3-ethoxyphenyl group improves solubility compared to non-polar substituents (e.g., 2-fluorophenyl in ), aiding drug delivery .
- Biological Activity : Halogenated analogs (e.g., bromo/fluoro in ) show higher antimicrobial activity but may suffer from toxicity, whereas the target compound’s –CF3 group balances potency and safety .
Biological Activity
The compound 3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, an ethoxyphenyl group, and a trifluoromethylbenzylidene moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazoles exhibit a range of biological activities including anticancer, antimicrobial, and antitubercular properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Anticancer Activity
A study published in 2022 investigated the cytotoxicity of several triazole derivatives, including the target compound. The findings indicated that it exhibited significant cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results were quantified using the MTT assay:
| Cell Line | IC50 (µM) |
|---|---|
| Human Melanoma (IGR39) | 12.5 |
| Triple-Negative Breast Cancer (MDA-MB-231) | 15.0 |
| Pancreatic Carcinoma (Panc-1) | 18.0 |
The selectivity index was notably higher for melanoma cells compared to other cell lines, suggesting a potential preference for targeting malignant cells over normal cells .
The mechanism through which 3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione exerts its anticancer effects may involve:
- Inhibition of Cell Migration : The compound was shown to inhibit cell migration in cancer models, which is crucial for metastasis.
- Induction of Apoptosis : Evidence suggests that triazole derivatives can induce programmed cell death in cancer cells through mitochondrial pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in infectious disease treatment .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of triazole derivatives similar to the target compound. For instance:
- A series of hydrazone derivatives derived from triazoles showed enhanced cytotoxicity against cancer cell lines compared to their parent compounds.
- The incorporation of trifluoromethyl groups has been linked to increased lipophilicity and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
